N-(4-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Description
N-(4-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a synthetic small molecule characterized by a cyclohepta[c]pyridazinone core fused to a seven-membered ring. The acetamide linker connects this bicyclic system to a 4-methoxyphenyl substituent. This structural motif is designed to optimize interactions with biological targets, likely leveraging the electron-donating methoxy group for enhanced binding or solubility.
Properties
Molecular Formula |
C18H21N3O3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C18H21N3O3/c1-24-15-9-7-14(8-10-15)19-17(22)12-21-18(23)11-13-5-3-2-4-6-16(13)20-21/h7-11H,2-6,12H2,1H3,(H,19,22) |
InChI Key |
WJWVPIPHCBCZSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C3CCCCCC3=N2 |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation
The synthesis begins with 3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine , which is typically prepared via:
-
Knoevenagel condensation between a cyclic diketone (e.g., cycloheptane-1,3-dione) and hydrazine derivatives.
-
Intramolecular cyclization under acidic or basic conditions to form the pyridazine ring.
For example, reaction of cycloheptane-1,3-dione with hydrazine hydrate in ethanol at reflux yields the intermediate 3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine with a reported yield of 78–85%.
Functionalization at Position 2
The 2-position of the pyridazine ring is activated for subsequent coupling. This is achieved via:
-
Bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C.
-
Lithiation with n-butyllithium followed by quenching with electrophiles.
Acetamide Group Introduction
The N-(4-methoxyphenyl)acetamide side chain is introduced through a coupling reaction between the functionalized pyridazine core and a pre-synthesized acetamide derivative.
Synthesis of 2-Chloro-N-(4-Methoxyphenyl)Acetamide
This intermediate is prepared via:
-
Acetylation of 4-methoxyaniline using chloroacetyl chloride in the presence of a base (e.g., triethylamine).
-
Reaction conditions: Dichloromethane (DCM) solvent, 0°C to room temperature, 2–4 hours.
-
Dissolve 4-methoxyaniline (10 mmol) in DCM (30 mL).
-
Add triethylamine (12 mmol) and cool to 0°C.
-
Slowly add chloroacetyl chloride (11 mmol).
-
Stir for 3 hours, wash with water, and isolate via filtration (yield: 86–92%).
Coupling Reaction
The final step involves coupling the chloroacetamide with the pyridazine core using:
-
Nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF).
-
Transition-metal catalysis (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura coupling if aryl boronic acids are involved).
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Base | Potassium carbonate (K₂CO₃) |
| Temperature | 80°C |
| Reaction Time | 12–18 hours |
| Yield | 65–72% |
Alternative Synthetic Routes
One-Pot Tandem Synthesis
Recent advances employ microwave-assisted synthesis to reduce reaction times:
Solid-Phase Synthesis
For high-throughput applications:
-
Immobilize the pyridazine core on Wang resin.
-
Perform sequential coupling and cleavage steps (yield: 60–65%).
Challenges and Optimization Strategies
Purification Difficulties
The product’s low solubility in common solvents necessitates:
Byproduct Formation
Common byproducts include:
-
Di-substituted derivatives from over-alkylation.
-
Ring-opened intermediates due to harsh reaction conditions.
Mitigation strategies:
Analytical Characterization
Post-synthesis validation involves:
Table 1: Spectroscopic Data
Comparative Analysis of Methods
Table 2: Method Efficiency Comparison
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
Antimicrobial Activity
N-(4-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide has shown promising results against various bacterial strains. The compound’s mechanism of action may involve:
- Disruption of bacterial cell membranes.
- Inhibition of essential enzymes involved in bacterial metabolism.
Case Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MIC) as low as 10 mg/ml.
| Biological Activity | Test Organism | Concentration (mg/ml) | Effect Observed |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 10 | Inhibition Zone |
| Antibacterial | Escherichia coli | 10 | Inhibition Zone |
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. The compound may induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
- Inhibition of Kinases : Targeting specific kinases that are overactive in cancer cells.
Case Study : Research indicated that this compound significantly reduced cell viability in HeLa cells (cervical cancer cell line), suggesting its potential as an anticancer agent.
| Biological Activity | Cell Line | Concentration (mg/ml) | Effect Observed |
|---|---|---|---|
| Anticancer | HeLa Cells | Varies | Reduced Viability |
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-(2,4-dimethoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
- Structural Difference : The phenyl ring contains two methoxy groups at positions 2 and 4, compared to a single 4-methoxy group in the parent compound.
- Implications :
2-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide
- Structural Difference : The phenyl group is replaced with a trifluoromethyl-benzimidazolyl ethyl moiety.
- The benzimidazole ring enables hydrogen bonding and π-stacking, while the ethyl linker adds conformational flexibility .
Core Scaffold Modifications
Substituted 1,2,4-Oxadiazole Derivatives
- Example: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives.
- Key Differences: These compounds feature a benzo[b][1,4]oxazinone core instead of cyclohepta[c]pyridazinone.
- Substituted pyrimidine and oxadiazole groups expand hydrogen-bonding capabilities .
Comparative Analysis Table
Research Findings and Implications
- Synthetic Accessibility : The parent compound and its analogs are synthesized via nucleophilic substitution or coupling reactions, often using cesium carbonate and DMF as reagents .
Biological Activity
N-(4-methoxyphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a pyridazine ring fused with a cycloheptane ring and an acetamide group . Below are the key chemical properties:
| Property | Description |
|---|---|
| Molecular Formula | C19H23N3O2 |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | MFXPJAOFIVKLAK-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : The compound can interact with cellular receptors, influencing various signaling pathways that lead to changes in cellular behavior.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have demonstrated that compounds with similar structures show significant antimicrobial properties against various bacterial strains like Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Properties : Evidence suggests that it may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
- Anticancer Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation in vitro .
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of related compounds against Salmonella typhi and Bacillus subtilis, revealing moderate to strong activity .
- Docking Studies : Molecular docking studies indicated favorable interactions between the compound and target proteins involved in disease pathways. This suggests potential applications in drug design for infectious diseases .
- Clinical Implications : Research has highlighted the potential use of this compound in treating conditions such as diabetes and cancer due to its ability to modulate metabolic pathways .
Q & A
Basic: What are the standard synthetic routes for this compound, and what methodological considerations are critical for reproducibility?
Answer:
The synthesis typically involves multi-step routes starting with the formation of the cyclohepta[c]pyridazinone core, followed by acetylation and functionalization. Key steps include:
- Core formation : Cyclocondensation of hydrazine derivatives with cyclic ketones under acidic or basic conditions (e.g., NaOH in DMF) .
- Acetylation : Reaction of the pyridazinone intermediate with chloroacetyl chloride or bromoacetamide derivatives in inert solvents (e.g., THF) .
- Critical parameters : Temperature control (±2°C) and solvent purity to avoid side reactions like hydrolysis or dimerization. Reaction progress should be monitored via TLC or HPLC .
Basic: Which spectroscopic and chromatographic techniques are essential for structural validation and purity assessment?
Answer:
- NMR spectroscopy : H and C NMR confirm the presence of the methoxyphenyl group (δ 3.8–4.0 ppm for OCH) and the cyclohepta[c]pyridazinone backbone (δ 6.5–8.0 ppm for aromatic protons) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight consistency (±5 ppm) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures >95% purity. Use C18 columns and acetonitrile/water gradients .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
Discrepancies often arise from variations in assay conditions or structural analogs. Methodological solutions include:
- Standardized assays : Replicate studies using uniform cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Structural analogs analysis : Compare activity of derivatives with modified substituents (e.g., fluorophenyl vs. methoxyphenyl) to identify pharmacophores .
- Meta-analysis : Use tools like Prism or R to statistically harmonize data from disparate sources, accounting for variables like IC measurement protocols .
Advanced: What strategies optimize catalytic systems for enhancing reaction efficiency and selectivity?
Answer:
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for cross-coupling steps. For example, Pd(OAc) improves Suzuki-Miyaura coupling yields by 15–20% .
- Solvent optimization : Use DMSO for polar intermediates or toluene for hydrophobic reactions to stabilize transition states .
- DOE (Design of Experiments) : Apply factorial design (e.g., temperature, catalyst loading) to identify synergistic effects and reduce by-products .
Advanced: How can computational methods predict biological targets and structure-activity relationships (SAR)?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to cyclooxygenase-2 (COX-2) or kinase targets. Focus on hydrogen bonding with the pyridazinone oxygen .
- QSAR modeling : Train models on datasets of analogs to correlate substituent electronegativity (e.g., Hammett constants) with IC values .
- MD simulations : Analyze ligand-protein stability over 100-ns trajectories to prioritize stable interactions for experimental validation .
Basic: What are the recommended storage conditions to maintain compound stability?
Answer:
- Store at –20°C under argon in amber vials to prevent oxidation of the methoxyphenyl group .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., hydrolysis of the acetamide bond) .
Advanced: How to design experiments for elucidating metabolic pathways and toxicity profiles?
Answer:
- In vitro metabolism : Incubate with liver microsomes (human or rat) and analyze metabolites via LC-MS/MS. Key phase I modifications include hydroxylation of the cycloheptane ring .
- Reactive metabolite screening : Use glutathione trapping assays to detect electrophilic intermediates .
- Toxicity prediction : Apply Derek Nexus or ProTox-II to flag risks (e.g., hepatotoxicity) for further in vivo validation .
Advanced: What experimental approaches validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR-Cas9 knockouts : Silence putative targets (e.g., COX-2) in cell lines to confirm loss of activity .
- SPR (Surface Plasmon Resonance) : Measure binding kinetics (K, k/k) to purified proteins .
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., NF-κB) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
